(R)-3-(1-Aminoethyl)-2-bromophenol
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Overview
Description
®-3-(1-Aminoethyl)-2-bromophenol is a chiral organic compound with a bromine atom attached to the benzene ring and an aminoethyl group in the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-2-bromophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable brominated phenol derivative.
Amination: The brominated phenol undergoes a reaction with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the aminoethyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-(1-Aminoethyl)-2-bromophenol may involve:
Catalytic Hydrogenation: Using a catalyst to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols or other reduced derivatives.
Substitution Products: Phenolic compounds with various substituents replacing the bromine atom.
Scientific Research Applications
®-3-(1-Aminoethyl)-2-bromophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.
®-3-(1-Aminoethyl)-4-bromophenol: The bromine atom is in a different position, affecting its chemical properties.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group, leading to distinct biological activities.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
JVJVDBFCOOAIRQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)O)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)O)Br)N |
Origin of Product |
United States |
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